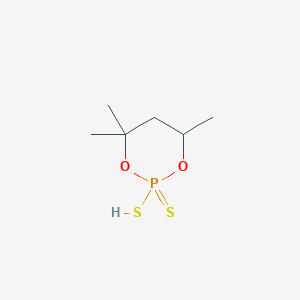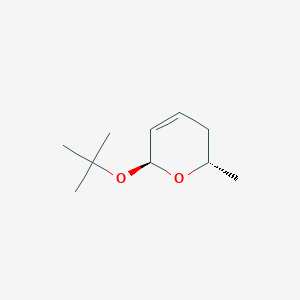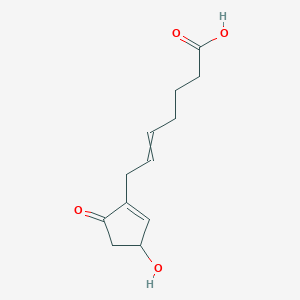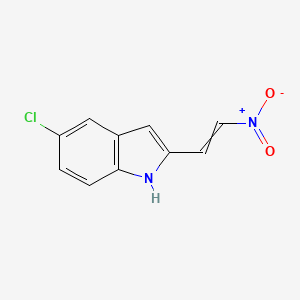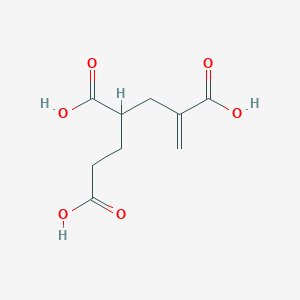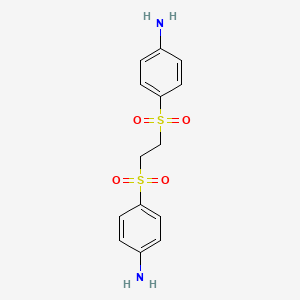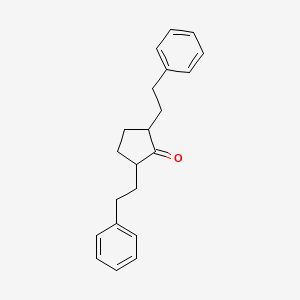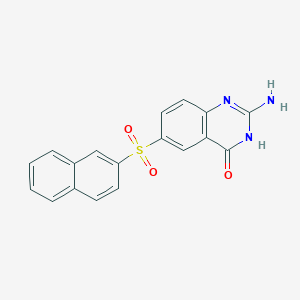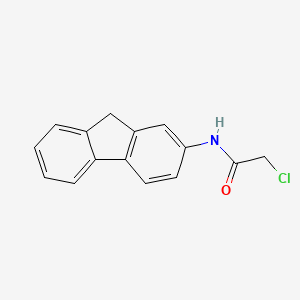
5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides. This compound is characterized by the presence of a dichlorophenoxy group attached to a benzamide core, which is further substituted with a nitro group. It is primarily used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 2,4-dichlorophenol, undergoes nitration to introduce the nitro group. This is usually achieved by reacting 2,4-dichlorophenol with a mixture of concentrated sulfuric acid and nitric acid.
Formation of Phenoxy Compound: The nitrated product is then reacted with methylamine to form the N-methyl derivative.
Amidation: The final step involves the reaction of the N-methyl derivative with benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 5-(2,4-Dichlorophenoxy)-N-methyl-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic acid and methylamine.
Scientific Research Applications
5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenoxy group may also play a role in binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Triclosan: 5-Chloro-2-(2,4-dichlorophenoxy)phenol, a broad-spectrum antimicrobial agent.
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.
Uniqueness
5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide is unique due to its combination of a nitro group, a dichlorophenoxy group, and an amide linkage. This structural combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
51282-71-4 |
|---|---|
Molecular Formula |
C14H10Cl2N2O4 |
Molecular Weight |
341.1 g/mol |
IUPAC Name |
5-(2,4-dichlorophenoxy)-N-methyl-2-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-17-14(19)10-7-9(3-4-12(10)18(20)21)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3,(H,17,19) |
InChI Key |
KZDBYGPSBLVYGC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)
